molecular formula C36H32N6O2 B15016050 (4E,4'E)-4,4'-{biphenyl-4,4'-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]

(4E,4'E)-4,4'-{biphenyl-4,4'-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B15016050
M. Wt: 580.7 g/mol
InChI Key: XKHXGOWITUUKAF-RWRHWQIFSA-N
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Description

(4E)-3-METHYL-4-({[4’-({[(4E)-3-METHYL-1-(2-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-[1,1’-BIPHENYL]-4-YL]AMINO}METHYLIDENE)-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-4-({[4’-({[(4E)-3-METHYL-1-(2-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-[1,1’-BIPHENYL]-4-YL]AMINO}METHYLIDENE)-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. Subsequent steps involve the introduction of the methyl and phenyl groups, followed by the formation of the biphenyl structure through a series of coupling reactions. The final step includes the formation of the methylene bridge, which links the two pyrazole moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-4-({[4’-({[(4E)-3-METHYL-1-(2-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-[1,1’-BIPHENYL]-4-YL]AMINO}METHYLIDENE)-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

Major products formed from these reactions include various substituted pyrazoles, biphenyl derivatives, and hydrazine compounds.

Scientific Research Applications

(4E)-3-METHYL-4-({[4’-({[(4E)-3-METHYL-1-(2-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-[1,1’-BIPHENYL]-4-YL]AMINO}METHYLIDENE)-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pyrazole moiety, which is known to exhibit various pharmacological activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-4-({[4’-({[(4E)-3-METHYL-1-(2-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-[1,1’-BIPHENYL]-4-YL]AMINO}METHYLIDENE)-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets, including enzymes and receptors. The compound’s pyrazole moiety is known to inhibit certain enzymes, leading to its biological effects. Additionally, the aromatic rings may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-3-METHYL-1-(2-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE: A simpler pyrazole derivative with similar structural features.

    1-(2-METHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Another pyrazole compound with a different substitution pattern.

Uniqueness

(4E)-3-METHYL-4-({[4’-({[(4E)-3-METHYL-1-(2-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-[1,1’-BIPHENYL]-4-YL]AMINO}METHYLIDENE)-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure, which includes multiple aromatic rings and pyrazole moieties

Properties

Molecular Formula

C36H32N6O2

Molecular Weight

580.7 g/mol

IUPAC Name

(4E)-5-methyl-4-[[4-[4-[[(E)-[3-methyl-1-(2-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]anilino]methylidene]-2-(2-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C36H32N6O2/c1-23-9-5-7-11-33(23)41-35(43)31(25(3)39-41)21-37-29-17-13-27(14-18-29)28-15-19-30(20-16-28)38-22-32-26(4)40-42(36(32)44)34-12-8-6-10-24(34)2/h5-22,37-38H,1-4H3/b31-21+,32-22+

InChI Key

XKHXGOWITUUKAF-RWRHWQIFSA-N

Isomeric SMILES

CC1=CC=CC=C1N2N=C(/C(=C\NC3=CC=C(C=C3)C4=CC=C(C=C4)N/C=C\5/C(=O)N(N=C5C)C6=CC=CC=C6C)/C2=O)C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CNC3=CC=C(C=C3)C4=CC=C(C=C4)NC=C5C(=NN(C5=O)C6=CC=CC=C6C)C)C(=N2)C

Origin of Product

United States

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